molecular formula C6H5BrCl2FN B2416083 5-Bromo-2-chloro-4-fluoroaniline hydrochloride CAS No. 1955530-58-1

5-Bromo-2-chloro-4-fluoroaniline hydrochloride

Cat. No.: B2416083
CAS No.: 1955530-58-1
M. Wt: 260.92
InChI Key: RWVIPAWJPRCPNP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H4BrClFN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Properties

IUPAC Name

5-bromo-2-chloro-4-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-3-1-6(10)4(8)2-5(3)9;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVIPAWJPRCPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluoroaniline hydrochloride typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 2-chloro-4-fluoroaniline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its halogen substitutions enhance biological activity and metabolic stability, making it a valuable building block for drug discovery .
    • Antimicrobial Activity : Research indicates that derivatives of 5-bromo-2-chloro-4-fluoroaniline exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown its effectiveness against Escherichia coli and Candida albicans, suggesting potential therapeutic applications in treating infections .
  • Agricultural Chemicals
    • Agrochemical Formulations : The compound is utilized in the development of herbicides and fungicides, contributing to enhanced crop protection and yield. Its unique chemical structure allows for specific targeting of pest species while minimizing environmental impact .
  • Material Science
    • Specialty Polymers and Coatings : 5-Bromo-2-chloro-4-fluoroaniline hydrochloride is involved in creating specialty polymers that exhibit chemical resistance and thermal stability. These materials are essential in various industrial applications, including coatings and adhesives .
  • Research Reagents
    • As a reagent in organic synthesis, this compound aids researchers in the creation of complex molecules for various scientific studies. Its ability to participate in nucleophilic aromatic substitution reactions makes it a versatile tool in synthetic chemistry .
  • Environmental Applications
    • The compound is being explored for its potential in environmental remediation processes, particularly in breaking down pollutants in soil and water. Its halogenated nature may facilitate reactions that detoxify harmful substances .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated anilines, including 5-bromo-2-chloro-4-fluoroaniline. Results indicated significant inhibition against Bacillus cereus, with a minimum inhibitory concentration lower than that of established antibiotics like Tavaborole .
  • Pharmacological Research : In structure-activity relationship studies, modifications to the aniline moiety were explored to enhance P2X3 receptor antagonistic activities while maintaining metabolic stability. This research highlighted the importance of halogen substitutions in optimizing drug candidates for neuropathic pain management .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluoroaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors or receptor modulators.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-fluoroaniline
  • 5-Bromo-2-fluoroaniline
  • 2-Bromo-5-fluoroaniline

Uniqueness

5-Bromo-2-chloro-4-fluoroaniline hydrochloride is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts.

Biological Activity

5-Bromo-2-chloro-4-fluoroaniline hydrochloride is a halogenated aniline derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is characterized by the presence of multiple halogen substituents, which significantly influence its chemical reactivity and biological interactions. The compound can participate in nucleophilic aromatic substitution reactions , making it a versatile intermediate in organic synthesis. Its halogen atoms enhance binding affinity to target biomolecules, potentially leading to inhibition or activation of specific biochemical pathways .

Mechanism of Action:

  • The compound may interact with various enzymes or receptors, influencing their activity.
  • The presence of electron-withdrawing halogens can stabilize reaction intermediates, enhancing the compound's efficacy as a drug candidate.
  • It has been studied for its potential role as an enzyme inhibitor or receptor modulator in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity noted; further studies required
Enzyme InhibitionInhibitory effects on selected enzymes reported
AntiparasiticSimilar compounds show promise; direct studies needed

Case Studies

  • Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of various halogenated anilines, including derivatives similar to this compound. Results indicated effective inhibition against several bacterial strains, although specific data for this compound were not detailed .
  • Enzyme Inhibition Research : In a comparative analysis of enzyme inhibitors, compounds with similar structures were shown to effectively inhibit key enzymes involved in metabolic pathways. This supports the hypothesis that this compound may exhibit analogous inhibitory effects .

Q & A

Q. Methodological Focus

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., para vs. meta halogens) via coupling constants and chemical shifts (e.g., fluorine-induced deshielding at ~δ 140 ppm in ¹⁹F NMR) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS detects impurities (e.g., dehalogenated byproducts) at ppm levels .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen bonding in the hydrochloride salt form .

How do competing reaction pathways influence the stability of this compound under varying storage conditions?

Advanced Research Focus
Degradation studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the amine group as a primary pathway. LC-MS/MS identifies degradation products like 5-bromo-2-chloro-4-fluorophenol . Stability is enhanced by storing the compound in anhydrous environments (desiccators with P₂O₅) and avoiding light exposure (UV degradation). Kinetic modeling (Arrhenius plots) predicts shelf life, while solid-state NMR monitors crystallinity changes over time.

What role does this compound play in designing enzyme inhibitors or fluorescent probes?

Applied Research Focus
The compound’s halogen substituents enhance binding affinity to biomolecular targets (e.g., kinase ATP pockets). For example:

  • Enzyme Inhibition : The bromide and chloride groups act as hydrogen bond acceptors in kinase inhibitors, validated via molecular docking (AutoDock Vina) and SPR binding assays .
  • Fluorescent Probes : Functionalization with dansyl chloride or BODIPY fluorophores creates pH-sensitive probes, with fluorescence quenching studies (λₑₓ 350 nm) confirming environmental responsiveness .

How can membrane separation technologies improve the scalability of this compound synthesis?

Engineering Focus
Nanofiltration (NF) membranes (e.g., polyamide TFC) selectively separate unreacted precursors (MW < 250 Da) from the product. Process optimization involves:

  • Membrane Screening : Testing MWCO (200–300 Da) and solvent resistance (DCM vs. methanol).
  • Cross-flow velocity : Adjusting to minimize fouling and maximize flux .
    This method reduces reliance on energy-intensive distillation, achieving >90% product recovery in pilot-scale reactors.

What safety protocols are critical when handling this compound in high-throughput screening?

Q. Operational Focus

  • PPE : Use nitrile gloves, FFP3 respirators, and chemical-resistant aprons to prevent dermal/ inhalation exposure .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration (≥1200°C) to prevent dioxin formation .

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